molecular formula C10H12N2 B098112 2-(1H-indol-4-yl)ethanamine CAS No. 16176-73-1

2-(1H-indol-4-yl)ethanamine

Cat. No. B098112
CAS RN: 16176-73-1
M. Wt: 160.22 g/mol
InChI Key: XBARKDQKGSJDLG-UHFFFAOYSA-N
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Description

2-(1H-indol-4-yl)ethanamine is a derivative of indole, an aromatic heterocyclic organic compound. Indole derivatives are known for their presence in natural products and pharmaceuticals. They are of significant interest due to their biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various chemical modifications. For instance, 1-(1H-indol-3-yl)ethanamine derivatives have been synthesized by simple and efficient chemical reactions, including acylation and cyclization processes . Domino reactions have also been employed to prepare indol derivatives, which involve annulation followed by aromatization without the use of metals or catalysts . Additionally, asymmetric synthesis methods have been used to produce chiral indole derivatives with high yield and stereoselectivity .

Molecular Structure Analysis

The molecular structures of the synthesized indole derivatives are confirmed using spectroscopic methods such as NMR, IR, mass spectrometry, and elemental analysis . X-ray diffraction (XRD) studies have also been conducted to research the structures of certain indole derivatives .

Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions, including isomerization and condensation. For example, 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones can rearrange into their isomeric forms under specific conditions . The Pictet-Spengler reaction has been utilized to transform indole derivatives into spiro compounds and further into pentacyclic and hexahydro derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and potential as pharmaceutical agents. Computational studies, including docking with enzymes like COX-2, have been performed to predict the biological activities of these compounds . The antimicrobial and anticancer activities of indole derivatives are often evaluated in vitro against various bacterial strains and cancer cell lines .

Scientific Research Applications

1. Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells

  • Application Summary : The compound 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) has been found to augment pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells . This includes cytokines such as IL-6, IL-8, and COX-2 .
  • Methods of Application : DPIE was identified through an IL-1R1 structure-based virtual screening . The influence of DPIE on cytokine production was determined in IL-1β-stimulated gingival fibroblasts (GFs) .
  • Results : DPIE showed a synergistic increase in inflammatory molecules and cytokine production at both mRNA and protein levels in IL-1β-stimulated GFs . The enhancing activity of DPIE in IL-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity .

2. Synthesis of DPIE Derivatives

  • Application Summary : DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE . These derivatives were then tested for their regulatory effects on pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells .
  • Methods of Application : A docking simulation was performed to predict a possible binding pose in complex with IL-1R1 . The effect of the chemicals was determined in human gingival fibroblasts (GFs) following IL-1β induction .
  • Results : The DPIE derivatives affected different aspects of cytokine production . Some groups of the derivatives enabled synergistic pro-inflammatory cytokine production, while others caused diminished cytokine production compared to DPIE stimulation .

3. Development of New Therapeutic Agents

  • Application Summary : The indole ring system is a core component of many biologically active molecules, including several pharmaceuticals. Therefore, “2-(1H-indol-4-yl)ethanamine” could be used in the development of new therapeutic agents.
  • Methods of Application : This would involve the synthesis of various derivatives of “2-(1H-indol-4-yl)ethanamine”, followed by testing for biological activity.
  • Results : The results would depend on the specific derivatives synthesized and the biological assays used.

4. Anti-Inflammatory and Analgesic Agent

  • Application Summary : Certain derivatives of “2-(1H-indol-4-yl)ethanamine”, such as (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine, have shown potential as anti-inflammatory and analgesic agents .
  • Methods of Application : These derivatives were likely synthesized and then tested in relevant biological assays to determine their anti-inflammatory and analgesic properties .
  • Results : The specific derivative mentioned above showed promising results as an anti-inflammatory and analgesic agent .

5. Antiviral Activity

  • Application Summary : Certain derivatives of “2-(1H-indol-4-yl)ethanamine” have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and showed inhibitory activity against influenza A .
  • Methods of Application : These derivatives were likely synthesized and then tested in relevant biological assays to determine their antiviral properties .
  • Results : The specific derivative methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

6. Antitubercular Activity

  • Application Summary : Certain derivatives of “2-(1H-indol-4-yl)ethanamine” have been evaluated for their in vivo anti-inflammatory, analgesic, and antitubercular activities .
  • Methods of Application : These derivatives were likely synthesized and then tested in relevant biological assays to determine their antitubercular properties .
  • Results : The results would depend on the specific derivatives synthesized and the biological assays used .

Safety And Hazards

Safety data for “2-(1H-indol-4-yl)ethanamine” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

While specific future directions for “2-(1H-indol-4-yl)ethanamine” are not available, research into indole derivatives is ongoing due to their diverse biological activities and potential for therapeutic applications .

properties

IUPAC Name

2-(1H-indol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBARKDQKGSJDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518154
Record name 2-(1H-Indol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-4-yl)ethanamine

CAS RN

16176-73-1
Record name 2-(1H-Indol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(2-nitrovinyl)indole (II) (3 g, 15.9 mmol) in THF (10 ml) was added to a suspension of DIBAH (1M THF, 159 ml, 159 mmol) under an inert atmosphere and was stirred at room temperature for 30 min, then it was heated at 60° C. and stirred for 5 hours. The obtained mixture was cooled to 0° C., AcOEt, water and KOH 10% were added and the ontained product was filtered. The aqueous layer was extracted with AcOEt and the organic layer was dried and evaporated to obtain 4-[(2-amino)ethyl]indole (III).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Zhang, Y Cai, H Zou - ChemistrySelect, 2020 - Wiley Online Library
Pictet‐Spengler reaction is an important strategy for the chemical or biosynthetic construction of alkaloids. Various suitable catalysts have thus been developed to drive the reaction. We …
G Srikanth, A Ravi, A Sebastian… - European Journal of …, 2023 - Wiley Online Library
Azepino[3,4,5‐cd]indole derivatives represent the core scaffold of important natural products and biologically relevant compounds. Therefore, the establishment of step‐ and atom‐…
J Das, SK Das - Beilstein Journal of Organic Chemistry, 2022 - beilstein-journals.org
Indole-3, 4-and 4, 5-fused carbo-and heterocycles are ubiquitous in bioactive natural products and pharmaceuticals, and hence, a variety of synthetic approaches toward such …
Number of citations: 6 www.beilstein-journals.org

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